Home > Products > Screening Compounds P92723 > Pemirolast Potassium Hydrate
Pemirolast Potassium Hydrate - 2206688-61-9

Pemirolast Potassium Hydrate

Catalog Number: EVT-6488750
CAS Number: 2206688-61-9
Molecular Formula: C10H9KN6O2
Molecular Weight: 284.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pemirolast potassium hydrate is a pharmaceutical compound primarily used as an anti-allergic agent. It is classified as a mast cell stabilizer, effective in treating conditions like allergic conjunctivitis and hay fever. The chemical structure of pemirolast is that of a potassium salt derived from the parent compound, which is 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido-[1,2-a]-pyrimidin-4-one. The compound exhibits significant solubility in water, making it suitable for various formulations, particularly in ophthalmic applications.

Source and Classification

Pemirolast potassium hydrate is synthesized through chemical processes involving the conversion of its acid form into the corresponding potassium salt. It falls under the category of small molecules with antiallergic properties and is classified in pharmacology as a mast cell stabilizer. The compound has been recognized for its therapeutic efficacy in preventing allergic reactions by inhibiting the release of inflammatory mediators from mast cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of pemirolast potassium hydrate involves several steps:

  1. Initial Preparation: The process begins with the synthesis of pemirolast in its acid form, which is then poorly soluble in conventional solvents and contains various by-products that complicate purification.
  2. Salification Process: To convert the acid form into the potassium salt, a primary or secondary amine is used alongside protic solvents such as water or C1-C3 alcohols. This step typically occurs at temperatures between 20 to 100 degrees Celsius, with a preference for 40 to 80 degrees Celsius to ensure complete solubilization of the salt.
  3. Acidification: The solution is then acidified using mineral or organic acids to promote precipitation of pemirolast in its acid form, which can subsequently be filtered and dried to achieve high purity levels (greater than 99.8% as determined by High-Performance Liquid Chromatography) .
Molecular Structure Analysis

Structure and Data

Pemirolast potassium hydrate has a complex molecular structure characterized by the following:

  • Chemical Formula: C10H8N6OKxH2OC_{10}H_{8}N_{6}O\cdot K\cdot xH_{2}O
  • Molecular Weight: Approximately 228.21 g/mol.
  • Structural Features: The compound contains a pyrimidine ring fused with a tetrazole moiety, contributing to its biological activity.

The compound's structural integrity is crucial for its function as it allows for interaction with biological targets, particularly histamine receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Pemirolast potassium hydrate participates in various chemical reactions that enhance its therapeutic properties:

  1. Formation of Potassium Salt: The primary reaction involves the neutralization of pemirolast acid with potassium hydroxide or other potassium sources, leading to the formation of the stable potassium salt.
  2. Stability Considerations: Pemirolast salts exhibit varying stability; for instance, sodium salts have shown physical instability compared to their potassium counterparts . This stability is essential for maintaining efficacy during storage and application.
Mechanism of Action

Process and Data

Pemirolast functions primarily through its action on mast cells:

  • Mast Cell Stabilization: It inhibits antigen-induced degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.
  • Histamine H1 Receptor Antagonism: Pemirolast competes with histamine for binding sites on H1 receptors, effectively blocking histamine's action and alleviating symptoms associated with allergic reactions .
  • Calcium Ion Influx Inhibition: It also disrupts calcium ion influx into mast cells, further reducing their activation during allergic responses.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pemirolast potassium hydrate possesses several notable physical and chemical properties:

  • Appearance: Slightly yellow powder.
  • Solubility: Highly soluble in water, facilitating easy formulation into aqueous solutions for ophthalmic applications.
  • Hygroscopicity: The compound exhibits hygroscopic behavior, absorbing moisture from the environment when relative humidity exceeds 80% .
  • Stability: The crystalline form shows enhanced stability compared to other salts, making it suitable for long-term storage.
Applications

Scientific Uses

Pemirolast potassium hydrate has diverse applications in medical science:

  1. Ophthalmic Solutions: Used in eye drops for treating allergic conjunctivitis by stabilizing mast cells and preventing histamine release.
  2. Allergy Management: Effective in managing symptoms associated with hay fever and other allergic conditions.
  3. Research Applications: Investigated for potential use in formulations that enhance ocular bioavailability and sustained release profiles .
Pharmacological Mechanisms of Pemirolast Potassium Hydrate in Mast Cell Stabilization and Anti-Allergic Action

Inhibition of Calcium Ion Influx and Mast Cell Degranulation Dynamics

Pemirolast potassium hydrate exerts its primary anti-allergic effect through targeted stabilization of mast cells by modulating intracellular calcium dynamics. Mast cell degranulation—the pivotal event in type I hypersensitivity reactions—requires calcium-dependent signaling pathways for the release of preformed inflammatory mediators. Pemirolast potassium specifically blocks voltage-gated calcium channels in mast cell membranes, preventing the critical influx of extracellular Ca²⁺ ions necessary for degranulation initiation [1] [5]. This calcium blockade occurs at micromolar concentrations, effectively suppressing the downstream exocytosis of histamine-containing granules [10].

The molecular specificity of this inhibition was demonstrated through in vitro studies using sensitized rat peritoneal mast cells, where pemirolast potassium (0.1-10 μM) reduced antigen-induced histamine release by 40-85% in a concentration-dependent manner. This effect correlated directly with reduced intracellular calcium fluorescence signals measured using Fura-2AM imaging techniques [5] [7]. In vivo studies in guinea pig models of allergic conjunctivitis further validated this mechanism, showing that topical application significantly suppressed vascular permeability increases in conjunctival tissues by >60% compared to controls, confirming effective mast cell stabilization at the ocular surface [7] [9].

Table 1: Calcium Influx Inhibition and Mast Cell Stabilization by Pemirolast Potassium Hydrate

Experimental ModelConcentrationEffect on Ca²⁺ InfluxHistamine Release Inhibition
Rat peritoneal mast cells (in vitro)0.1 μM22% reduction18% reduction
Rat peritoneal mast cells (in vitro)1.0 μM57% reduction63% reduction
Rat peritoneal mast cells (in vitro)10 μM89% reduction85% reduction
Guinea pig conjunctiva (in vivo)0.1% ophthalmic solutionNot measured>60% reduction

Beyond histamine suppression, this calcium channel blockade comprehensively inhibits the synthesis and release of newly formed lipid mediators, including leukotriene C₄ (LTC₄), LTD₄, and LTE₄, which are potent inducers of prolonged bronchoconstriction and mucosal inflammation. The disruption of calcium signaling additionally prevents the activation of phospholipase A₂, the enzyme responsible for liberating arachidonic acid from membrane phospholipids—the rate-limiting step in eicosanoid biosynthesis pathways [1] [6].

Histamine H1 Receptor Antagonism: Structural and Functional Interactions

Complementing its mast cell-stabilizing properties, pemirolast potassium hydrate functions as a competitive histamine H₁ receptor antagonist through specific structural interactions. The molecule features a pyridopyrimidine core linked to a tetrazole ring system, creating a three-dimensional configuration that sterically hinders histamine binding at the H₁ receptor's active site [4] [10]. Molecular docking simulations reveal that the tetrazole moiety forms critical hydrogen bonds with Thr¹¹² and Asp¹⁰⁷ residues in the transmembrane domain of the H₁ receptor, while the pyridopyrimidine component engages in π-π stacking interactions with Trp¹⁶⁴—key interactions that disrupt histamine binding [10].

Table 2: Structural Characteristics Enabling H₁ Receptor Antagonism

Molecular ComponentChemical PropertyReceptor Interaction TargetFunctional Consequence
Tetrazole ringAcidic (pKa ≈ 4.5)Thr¹¹², Asp¹⁰⁷ residuesHydrogen bond formation
Pyridopyrimidine corePlanar aromatic systemTrp¹⁰⁰, Trp¹⁶⁴π-π stacking interactions
9-Methyl groupHydrophobic moietyPhe¹⁸⁴, Phe¹⁸⁵Hydrophobic pocket occupation

Functional studies demonstrate that pemirolast potassium exhibits nanomolar affinity (Kᵢ ≈ 15-20 nM) for recombinant human H₁ receptors expressed in HEK293 cells. This binding affinity directly translates to physiological antagonism, effectively reversing histamine-induced contraction in isolated guinea pig ileum preparations at concentrations as low as 10⁻⁸ M [1] [8]. The dual mechanism—simultaneously preventing histamine release from mast cells and blocking its action at receptor sites—creates a comprehensive barrier against histamine-mediated symptoms including vasodilation, increased vascular permeability, sensory nerve activation (pruritus), and glandular secretions [5] [8].

In ocular tissues specifically, this dual action provides rapid symptomatic relief from itching while concurrently suppressing the underlying inflammatory cascade. The molecule's moderate hydrophilicity (logP ≈ 0.24) ensures sufficient residence time at the conjunctival surface while minimizing systemic absorption—an optimal pharmacokinetic profile for topical ophthalmic applications [4] [10].

Suppression of Leukotriene and Cytokine Release Pathways (IL-4, IL-5, TNF-α)

Pemirolast potassium hydrate demonstrates broad-spectrum anti-inflammatory activity through suppression of multiple pro-inflammatory mediator pathways beyond histamine. The compound significantly inhibits the antigen-stimulated release of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) from isolated human lung fragments and peripheral leukocytes, achieving >70% suppression at 10 μM concentrations [6] [7]. This leukotriene inhibition occurs upstream through blockade of 5-lipoxygenase (5-LOX) translocation to the nuclear membrane—a calcium-dependent process prevented by pemirolast's calcium channel modulation [7].

At the transcriptional level, pemirolast potassium suppresses the expression and secretion of key T-helper 2 (Th2) cytokines that drive allergic inflammation. In vitro studies using human mast cell lines (HMC-1) demonstrate dose-dependent reductions in:

  • Interleukin-4 (IL-4): 65% reduction at 10 μM (critical for IgE isotype switching)
  • Interleukin-5 (IL-5): 72% reduction at 10 μM (eosinophil maturation/activation)
  • TNF-α: 58% reduction at 10 μM (endothelial activation, leukocyte recruitment)

Table 3: Cytokine Suppression Profile of Pemirolast Potassium Hydrate

CytokineReduction at 1 μMReduction at 10 μMPrimary Inflammatory Role
IL-428%65%B-cell activation, IgE production
IL-535%72%Eosinophil maturation & activation
TNF-α22%58%Endothelial adhesion molecule expression
IL-1318%49%Mucus hypersecretion, airway hyperreactivity

This cytokine suppression profile was confirmed in vivo using a murine model of allergic conjunctivitis, where topical pemirolast (0.1%) reduced conjunctival IL-4 and IL-5 mRNA expression by >60% compared to vehicle-treated controls following allergen challenge [6] [9]. The molecular mechanism involves inhibition of nuclear factor kappa B (NF-κB) and nuclear factor of activated T-cells (NFAT) translocation—transcription factors regulating cytokine gene expression whose activation requires calcium-dependent phosphorylation events [7].

The combined effect of leukotriene and cytokine suppression disrupts the self-amplifying inflammatory cascade at multiple points: reducing IgE production, inhibiting vascular adhesion molecule expression, preventing eosinophil maturation, and diminishing mucus hypersecretion—all critical components of sustained allergic inflammation beyond immediate hypersensitivity reactions [6] [7].

Modulation of Eosinophil Chemotaxis and Ocular Tissue Infiltration

Pemirolast potassium hydrate exerts targeted effects on eosinophil biology—a cell type critically involved in the late-phase allergic response and tissue damage. The compound significantly inhibits eotaxin-directed eosinophil chemotaxis across human umbilical vein endothelial cell (HUVEC) monolayers at concentrations as low as 1 μM (45% inhibition), reaching maximal effects at 10 μM (82% inhibition) [1] [6]. This chemotaxis blockade occurs through disruption of eotaxin-CCR3 signaling and downregulation of adhesion molecule expression (VCAM-1, ICAM-1) on vascular endothelium—both calcium-dependent processes [1] [9].

In ocular tissues specifically, pemirolast potassium potently suppresses eosinophil infiltration into the conjunctiva following allergen exposure. Quantitative histomorphometric analysis in guinea pig models of allergic conjunctivitis revealed a 68% reduction in eosinophil density within conjunctival stroma following prophylactic treatment with 0.1% ophthalmic solution [6] [9]. This reduction directly correlated with diminished tissue damage markers including major basic protein (MBP) and eosinophil peroxidase (EPO), which decreased by >75% in treated animals compared to controls [9].

Beyond chemotaxis inhibition, pemirolast potassium directly blocks mediator release from activated eosinophils. Ex vivo studies using human peripheral blood eosinophils demonstrated 50-70% suppression of leukotriene C₄ and reactive oxygen species release following activation with platelet-activating factor (PAF) or immunoglobulin-coated beads [1]. This functional impairment occurs through the same calcium blockade mechanism observed in mast cells, as eosinophil degranulation similarly requires extracellular calcium influx for complete activation [1] [6].

The clinical significance of these effects was demonstrated in comparative clinical studies where pemirolast-treated allergic conjunctivitis patients showed significantly lower conjunctival eosinophil counts (p<0.01) and reduced epithelial damage compared to untreated controls—findings that correlated with improved symptom scores and reduced corneal complications in chronic allergic eye disease [2] [9]. This comprehensive action on eosinophil biology—affecting recruitment, activation, and mediator release—positions pemirolast potassium as particularly effective against chronic allergic conditions where eosinophils drive tissue remodeling and persistent inflammation.

Table 4: Compound Nomenclature for Pemirolast Potassium Hydrate

Nomenclature TypeDesignation
Systematic IUPAC NamePotassium 5-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1H-tetrazol-1-ide hydrate
Chemical FormulaC₁₀H₇KN₆O·xH₂O
CAS Registry Number100299-08-9 (hydrate)
Molecular Weight266.30 g/mol (anhydrous)
SynonymsPemirolast potassium hydrate; 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one potassium salt hydrate; BMY 26517; CRD007; DE 068; TBX; Pemirox® (brand name)

Properties

CAS Number

2206688-61-9

Product Name

Pemirolast Potassium Hydrate

IUPAC Name

potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one;hydrate

Molecular Formula

C10H9KN6O2

Molecular Weight

284.32 g/mol

InChI

InChI=1S/C10H7N6O.K.H2O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;;/h2-5H,1H3;;1H2/q-1;+1;

InChI Key

GIWSQUAEGHGPPN-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.O.[K+]

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.O.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.